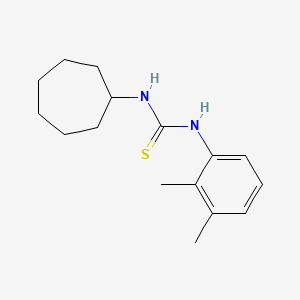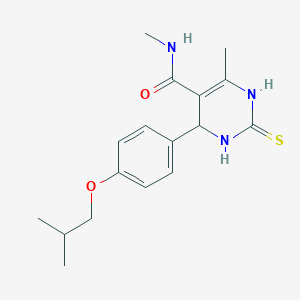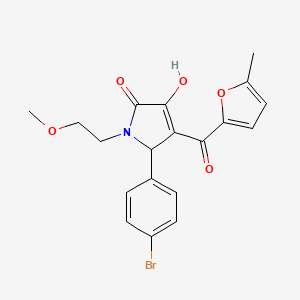![molecular formula C21H25ClN2O3S B3986643 4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3986643.png)
4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
概要
説明
Typically, a compound’s description includes its IUPAC name, common names, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This often involves multi-step chemical reactions, each with specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .作用機序
MK-801 acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and preventing the flow of calcium ions into the neuron. This blockade of the NMDA receptor leads to a decrease in synaptic plasticity and a disruption of the normal functioning of the brain. This mechanism of action has been implicated in the pathogenesis of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MK-801 has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, impaired learning and memory, altered synaptic plasticity, and neurotoxicity. The exact nature and extent of these effects depend on the dosage, duration of exposure, and the specific experimental conditions.
実験室実験の利点と制限
MK-801 has several advantages as a research tool in neuroscience and pharmacology. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of this receptor in various neurological and psychiatric disorders. It is also relatively easy to administer and has a long half-life, which allows for sustained blockade of the NMDA receptor. However, MK-801 has some limitations as well. It can produce neurotoxicity at high doses and can have off-target effects on other receptors and neurotransmitter systems. Therefore, careful dosing and experimental design are necessary to ensure the specificity and relevance of the results.
将来の方向性
There are several future directions for research on MK-801. One area of interest is the role of the NMDA receptor in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of MK-801 as a therapeutic agent for these disorders. Additionally, there is ongoing research on the development of new NMDA receptor antagonists with improved specificity and safety profiles. Finally, there is a need for further investigation into the mechanisms of action of MK-801 and its effects on other neurotransmitter systems and receptors.
科学的研究の応用
MK-801 is widely used as a research tool in neuroscience and pharmacology. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. MK-801 has been used to study the role of NMDA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has also been used to investigate the mechanisms of action of other drugs and neurotransmitters that interact with the NMDA receptor.
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-17-5-7-18(8-6-17)15-24(16-21(25)23-13-3-2-4-14-23)28(26,27)20-11-9-19(22)10-12-20/h5-12H,2-4,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJDRTRAEXTHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B3986581.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide](/img/structure/B3986598.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B3986606.png)
![7-[(3-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B3986624.png)

![isopropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986647.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986651.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986655.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B3986665.png)
![1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B3986667.png)
![1-({4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3986674.png)